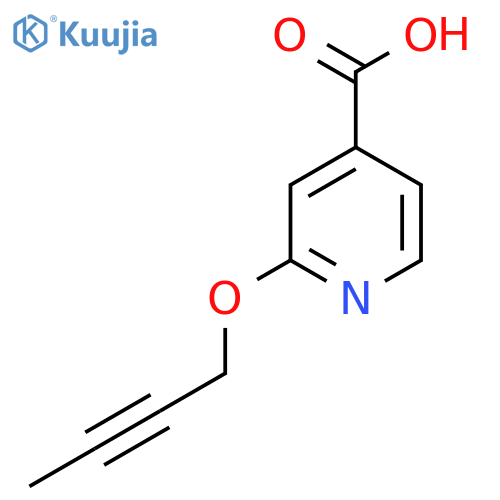

Cas no 1935287-77-6 (2-But-2-ynoxypyridine-4-carboxylic acid)

1935287-77-6 structure

商品名:2-But-2-ynoxypyridine-4-carboxylic acid

CAS番号:1935287-77-6

MF:C10H9NO3

メガワット:191.183362722397

MDL:MFCD28976403

CID:4709793

2-But-2-ynoxypyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(But-2-ynyloxy)isonicotinic acid

- 2-But-2-ynoxypyridine-4-carboxylic acid

-

- MDL: MFCD28976403

- インチ: 1S/C10H9NO3/c1-2-3-6-14-9-7-8(10(12)13)4-5-11-9/h4-5,7H,6H2,1H3,(H,12,13)

- InChIKey: BKEVMQWNZUBWPF-UHFFFAOYSA-N

- ほほえんだ: O(CC#CC)C1C=C(C(=O)O)C=CN=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 263

- トポロジー分子極性表面積: 59.4

2-But-2-ynoxypyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 127957-1g |

2-(But-2-ynyloxy)isonicotinic acid, 97% |

1935287-77-6 | 97% | 1g |

$910.00 | 2023-09-09 |

2-But-2-ynoxypyridine-4-carboxylic acid 関連文献

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

1935287-77-6 (2-But-2-ynoxypyridine-4-carboxylic acid) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量